molecular formula C9H9ClF3N B8645479 3-(Chloromethyl)-2-ethyl-6-(trifluoromethyl)pyridine CAS No. 917396-31-7

3-(Chloromethyl)-2-ethyl-6-(trifluoromethyl)pyridine

Cat. No. B8645479
M. Wt: 223.62 g/mol
InChI Key: IIPYNPCHGKFLIH-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

The title compound was prepared from (Z)-4-amino-1,1,1-trifluorobut-3-en-2-one and methyl 3-oxopentanoate analogously to the way 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine was prepared from (Z)-4-amino-1,1,1-trifluorobut-3-en-2-one and methyl acetoacetate in three steps: 1. TFA-mediated cyclocondensation to methyl 2-ethyl-6-(trifluoromethyl)nicotinate (HPLC/MS: retention time=3.2 min, [M+H]30 =234); 2. reduction with lithium aluminum hydride to (2-ethyl-6-(trifluoromethyl)pyridin-3-yl)methanol (HPLC/MS: retention time=2.4 min, [M+H]+=206); and 3. reaction with SOCl2 to afford the title compound (HPLC/MS: retention time=3.3 min, [M+H]30 =224).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methyl 2-ethyl-6-(trifluoromethyl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N/[CH:2]=[CH:3]\[C:4](=O)[C:5]([F:8])([F:7])[F:6].O=[C:11](CC)CC(OC)=O.[Cl:19][CH2:20][C:21]1[C:22]([CH3:31])=[N:23]C(C(F)(F)F)=CC=1.C(OC)(=O)CC(C)=O.C(O)(C(F)(F)F)=O.C(C1N=C(C(F)(F)F)C=CC=1C(OC)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(C1C(CO)=CC=C(C(F)(F)F)N=1)C.O=S(Cl)Cl>>[Cl:19][CH2:20][C:21]1[C:22]([CH2:31][CH3:11])=[N:23][C:4]([C:5]([F:8])([F:7])[F:6])=[CH:3][CH:2]=1 |f:6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C=C/C(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C(=NC(=CC1)C(F)(F)F)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C=C/C(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Five
Name
methyl 2-ethyl-6-(trifluoromethyl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=O)OC)C=CC(=N1)C(F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC(=CC=C1CO)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C(=NC(=CC1)C(F)(F)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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